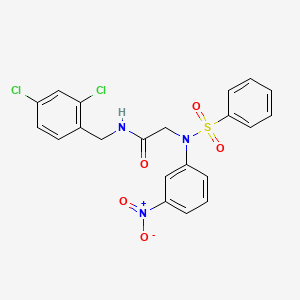
2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylacrylamide
Übersicht
Beschreibung
2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CEPHA' and is a member of the acrylamide family. CEPHA has unique properties that make it a valuable tool in the study of various biological processes.
Wirkmechanismus
CEPHA works by undergoing a reaction with ROS, leading to the formation of a fluorescent product. The reaction between CEPHA and ROS is based on the oxidation of the hydroxyl group present in the phenolic ring of CEPHA. This reaction leads to the formation of a highly fluorescent compound, which can be easily detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
CEPHA has been found to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying biological processes without interfering with the natural processes of the system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CEPHA in lab experiments is its high selectivity and sensitivity in detecting ROS. CEPHA is also easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using CEPHA is its limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of CEPHA in scientific research. One of the potential applications of CEPHA is in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. CEPHA can also be used in the development of new fluorescent probes for the detection of other reactive species in biological systems. Additionally, the use of CEPHA in the development of new imaging techniques for the study of biological processes is an area of future research.
In conclusion, CEPHA is a valuable tool in scientific research due to its unique properties and potential applications in various fields. Its high selectivity and sensitivity in detecting ROS make it an ideal tool for studying oxidative stress-related diseases. With continued research, CEPHA has the potential to make significant contributions to the field of biological research.
Wissenschaftliche Forschungsanwendungen
CEPHA has been extensively studied for its potential applications in various scientific fields. One of the primary uses of CEPHA is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. CEPHA has been found to be highly sensitive and selective in detecting ROS, making it a valuable tool in the study of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-2-24-16-10-12(9-15(19)17(16)22)8-13(11-20)18(23)21-14-6-4-3-5-7-14/h3-10,22H,2H2,1H3,(H,21,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJCXOZIAHOGJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B3737263.png)
![4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]](/img/structure/B3737268.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3737281.png)
![disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B3737292.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-{[2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3737301.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3737309.png)
![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
![ethyl 2-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B3737319.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B3737326.png)
![N-[4-(4-morpholinyl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3737331.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737337.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3737350.png)
